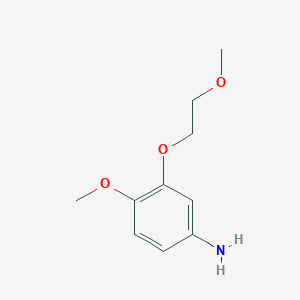

4-Methoxy-3-(2-methoxyethoxy)aniline

Description

Significance of Substituted Aniline (B41778) Derivatives in Organic and Applied Chemistry

Substituted anilines are a cornerstone of organic chemistry, serving as versatile precursors and intermediates in a vast array of chemical transformations. Their importance stems from the reactive amino group attached to an aromatic ring, which can be readily modified to construct a diverse range of molecular architectures. These derivatives are fundamental in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.

In medicinal chemistry, the aniline scaffold is a common feature in many drug molecules, contributing to their biological activity. The nature and position of substituents on the aniline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. umich.edu For instance, the introduction of various functional groups can modulate a molecule's solubility, lipophilicity, and ability to interact with biological targets.

Furthermore, substituted anilines are crucial in the development of materials with specific electronic and optical properties. They are utilized in the synthesis of conducting polymers, liquid crystals, and other advanced materials. The electronic nature of the substituents—whether electron-donating or electron-withdrawing—plays a pivotal role in tuning the properties of the resulting materials.

Structural Characteristics and Functional Group Analysis of 4-Methoxy-3-(2-methoxyethoxy)aniline

The chemical identity of this compound is defined by its molecular structure, which consists of a central benzene (B151609) ring substituted with an amino group, a methoxy (B1213986) group at the 4-position, and a methoxyethoxy group at the 3-position.

| Property | Value |

| Molecular Formula | C10H15NO3 |

| Molecular Weight | 197.23 g/mol |

The key functional groups that dictate the chemical behavior of this molecule are:

Aniline Core: The primary aromatic amine group (-NH2) is a key reactive site, susceptible to a variety of reactions such as diazotization, acylation, and alkylation. It also influences the electronic properties of the aromatic ring, making it more susceptible to electrophilic substitution.

Methoxy Group (-OCH3): Located at the para-position relative to the amino group, the methoxy group is a strong electron-donating group through resonance. This electronic effect increases the electron density of the aromatic ring, further activating it towards electrophilic attack. The methoxy group can also influence the solubility and binding interactions of the molecule.

Methoxyethoxy Group (-OCH2CH2OCH3): This ether linkage at the meta-position relative to the amino group also acts as an electron-donating group, albeit with a more complex interplay of inductive and resonance effects. The presence of this flexible ether chain can impact the molecule's conformational flexibility, polarity, and potential for hydrogen bonding, which are important considerations in drug design and materials science.

The combination of these functional groups results in a molecule with a specific electronic and steric profile, making it a tailored building block for targeted synthetic applications.

Overview of Current Research Trajectories and Academic Relevance

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential utility as an intermediate in several areas of chemical research. Polysubstituted anilines with multiple ether functionalities are of interest in the synthesis of a variety of complex organic molecules.

The academic relevance of compounds like this compound lies in their role as versatile synthetic intermediates. For instance, substituted anilines are crucial in the preparation of heterocyclic compounds, which form the backbone of many pharmaceuticals. The specific substitution pattern of this aniline derivative could be strategically employed to direct the formation of particular isomers or to introduce desired functionalities into a target molecule.

In the field of materials science, the incorporation of flexible ether chains and electron-donating groups onto an aromatic core can influence the properties of polymers and other materials. While direct research on this specific compound is limited, the broader class of polysubstituted anilines continues to be an active area of investigation for the development of novel functional materials. The potential for this compound to serve as a precursor to dyes, pigments, or other specialty chemicals also contributes to its academic and industrial relevance.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-5-6-14-10-7-8(11)3-4-9(10)13-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJAWGOUBJAMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445691 | |

| Record name | 4-methoxy-3-(2-methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26181-51-1 | |

| Record name | 4-methoxy-3-(2-methoxyethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 3 2 Methoxyethoxy Aniline and Its Analogues

Established Synthetic Routes and Strategies

The construction of the 4-Methoxy-3-(2-methoxyethoxy)aniline molecule is typically achieved through a logical sequence of reactions that build upon a substituted benzene (B151609) ring. These routes are designed to introduce the required functional groups in a controlled and efficient manner.

Multi-Step Synthesis Approaches from Commercial Precursors

A common and practical approach to synthesizing this compound begins with readily available chemical precursors. A feasible synthetic route starts from 4-nitroguaiacol (4-methoxy-3-nitrophenol). This multi-step process involves the introduction of the 2-methoxyethoxy side chain, followed by the conversion of the nitro group to the final amine functionality. This strategy allows for the precise placement of the substituents on the aromatic ring.

Another potential starting material is vanillin, which can be nitrated to form 5-nitrovanillin (B156571). The hydroxyl group of 5-nitrovanillin can then be etherified, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis and reduction steps to yield the target aniline (B41778). However, the route starting from 4-nitroguaiacol is generally more direct.

Etherification Strategies for Methoxyethoxy Moiety Introduction

The introduction of the 2-methoxyethoxy group is a critical step in the synthesis and is typically accomplished via a Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

In the context of synthesizing this compound, the phenolic hydroxyl group of a precursor like 4-nitroguaiacol is deprotonated using a suitable base. The resulting phenoxide then undergoes a nucleophilic substitution reaction with a 2-methoxyethyl halide, such as 2-methoxyethyl chloride or 2-methoxyethyl bromide, to form the desired ether linkage. A similar reaction has been documented for the synthesis of 1-(2-Methoxyethoxy)-4-nitrobenzene, where 4-nitrophenol (B140041) is reacted with 2-methoxyethanol (B45455) in the presence of a base.

Table 1: Key Reagents in Etherification

| Precursor | Reagent for Methoxyethoxy Group | Base | Typical Solvent |

|---|---|---|---|

| 4-Nitroguaiacol | 2-Methoxyethyl chloride | Potassium carbonate | Dimethylformamide (DMF) |

| 4-Nitroguaiacol | 2-Methoxyethyl bromide | Sodium hydride | Tetrahydrofuran (THF) |

Reductive Amination Pathways (e.g., Nitro Reduction to Amine)

The final key step in the synthesis of this compound is the reduction of the nitro group of the intermediate, 4-methoxy-3-(2-methoxyethoxy)nitrobenzene, to the corresponding primary amine. This transformation is a common and well-understood process in organic synthesis.

Several methods can be employed for this reduction. A widely used laboratory and industrial method is catalytic hydrogenation. chemicalbook.com This involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). chemicalbook.com This method is often clean and produces high yields of the desired aniline. For instance, the reduction of a similar compound, 1-methoxy-2-methyl-4-nitrobenzene, to 4-methoxy-3-methylaniline (B90814) has been achieved with 10% Pd/C and hydrogen gas. chemicalbook.com

Alternatively, chemical reduction using metals in acidic media can be employed. A common reagent for this is tin(II) chloride dihydrate in a solvent like ethanol, which is effective for the reduction of aromatic nitro compounds. chemicalbook.com

Functional Group Interconversions and Aromatic Substitutions

The synthesis of this compound and its analogues relies on a series of functional group interconversions and aromatic substitution reactions. The initial nitration of a precursor like guaiacol (B22219) is an electrophilic aromatic substitution reaction. The Williamson ether synthesis is a nucleophilic substitution reaction. Finally, the conversion of the nitro group to an amine is a reduction. The strategic order of these reactions is crucial to avoid unwanted side reactions and to ensure the correct regiochemistry of the final product. For example, the etherification is typically performed on the nitro-substituted precursor because the nitro group is a deactivating group, which can help to control the position of other potential substitutions on the aromatic ring.

Process Optimization and Scale-Up Investigations

For the industrial production of this compound, the optimization of the synthetic process and its scalability are of paramount importance. This involves a detailed study of various reaction parameters to maximize yield, minimize reaction times, and ensure a safe and cost-effective process.

Reaction Condition Studies (Temperature, Pressure, Solvent Effects, Reaction Time)

The efficiency of both the Williamson ether synthesis and the nitro reduction steps can be significantly influenced by the reaction conditions.

For the Williamson ether synthesis , key parameters to optimize include:

Temperature: The reaction is typically heated to increase the rate of reaction. However, excessively high temperatures can lead to side reactions. A common temperature range is between 60-120 °C.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide.

Base: The choice of base is critical. While strong bases like sodium hydride can be very effective, milder bases like potassium carbonate are often used for safety and cost reasons on a larger scale.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material without the formation of degradation products. This is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

For the catalytic hydrogenation of the nitro group , optimization involves:

Pressure: The pressure of the hydrogen gas can affect the reaction rate. Higher pressures generally lead to faster reactions, but require specialized equipment.

Temperature: The reaction is often carried out at or slightly above room temperature. The effect of temperature on the hydrogenation of substituted nitrobenzenes has been studied, with higher temperatures generally increasing the reaction rate.

Solvent: Solvents like ethanol, methanol, or ethyl acetate (B1210297) are commonly used for catalytic hydrogenation. The choice of solvent can influence the solubility of the substrate and the activity of the catalyst.

Catalyst Loading: The amount of catalyst used is an important factor to optimize for both cost and efficiency.

Table 2: Investigated Parameters for Process Optimization

| Reaction Step | Parameter | Typical Range/Conditions Investigated | Impact on Reaction |

|---|---|---|---|

| Williamson Ether Synthesis | Temperature | 60 - 120 °C | Affects reaction rate and potential for side reactions. |

| Solvent | DMF, Acetonitrile, Acetone | Influences nucleophilicity of the phenoxide and reaction rate. | |

| Base | K₂CO₃, NaH, NaOH | Determines the extent of deprotonation and can affect side reactions. | |

| Reaction Time | 1 - 24 hours | Ensures complete conversion and avoids product degradation. | |

| Nitro Reduction (Catalytic Hydrogenation) | Pressure (H₂) | 1 - 50 atm | Higher pressure generally increases the reaction rate. |

| Temperature | 25 - 80 °C | Affects reaction rate and selectivity. | |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Affects substrate solubility and catalyst activity. | |

| Catalyst | Pd/C, Pt/C, Raney Nickel | Choice of catalyst can influence reaction efficiency and selectivity. |

Catalyst Systems in Amination and Reduction Reactions (e.g., Palladium on Carbon)

The catalytic reduction of nitroaromatics is a primary and widely employed method for the synthesis of anilines. researchgate.net Among the various catalysts, Palladium on carbon (Pd/C) stands out as a versatile and highly efficient heterogeneous catalyst for this transformation. rsc.org This method involves the hydrogenation of the nitro group to an amine functionality.

The general reaction scheme for the reduction of a substituted nitrobenzene (B124822) to the corresponding aniline using Pd/C and a hydrogen source is depicted below:

Reaction Scheme: NO₂-Ar-R + H₂ (or other hydrogen source) --(Pd/C)--> NH₂-Ar-R + H₂O

Where Ar represents the aromatic ring and R represents one or more substituents.

The reaction mechanism, while complex, generally involves the adsorption of the nitroaromatic compound and the hydrogen source onto the surface of the palladium catalyst. rsc.org Electron transfer from the reducing agent to the nitroaromatic molecule is facilitated by the catalyst, leading to the reduction of the nitro group. rsc.org The reaction can proceed through various intermediates, such as nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the final aniline product. rsc.org

Several hydrogen sources can be utilized in conjunction with Pd/C, including hydrogen gas (H₂), sodium borohydride (B1222165) (NaBH₄), and dimethylamine (B145610) borane. rsc.orgnih.gov The choice of reducing agent can influence reaction conditions and efficiency. For instance, reductions using sodium borohydride or hydrogen gas can often be carried out at room temperature and atmospheric pressure, presenting a more sustainable chemical process. nih.gov

The effectiveness of Pd/C catalysts can be influenced by factors such as the size of the palladium nanoparticles and the nature of the support material. nih.gov The catalyst's activity and selectivity can be maintained over several reaction cycles, making it a reusable and cost-effective option. rsc.orgnih.gov

The following table summarizes various catalyst systems used in the synthesis of anilines through reduction and amination reactions:

| Catalyst System | Reactants | Reaction Type | Key Features |

| Palladium on Carbon (Pd/C) | Nitroaromatics, Hydrogen source (H₂, NaBH₄, etc.) | Reduction | Widely used, high efficiency, reusable, operates under mild conditions. rsc.orgnih.govchemicalbook.com |

| Copper-based catalysts (e.g., CuI, CuFe₂O₄) | Aryl halides, Ammonia | Amination | Effective for the synthesis of primary anilines from aryl halides. organic-chemistry.org |

| Nickel-based catalysts | Nitroaromatics, Reducing agent | Reduction | Can be used for hydrogenation of nitrobenzene to produce aniline. knowde.com |

| Platinum-based catalysts (e.g., Platinum oxide) | Nitroarenes, Aldehydes | Reductive Amination | Used in the coupling of nitroarenes with aldehydes to form N-substituted anilines. nih.gov |

Considerations for Industrial Scale Production

The transition from laboratory-scale synthesis to industrial-scale production of specialty anilines like this compound involves several critical considerations to ensure efficiency, safety, and cost-effectiveness. The industrial production of aniline and its derivatives is a significant sector of the chemical industry. knowde.comevonik.com

Key considerations for industrial scale-up include:

Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and solvent is crucial for maximizing yield and minimizing reaction time. researchgate.net Industrial processes often favor continuous flow systems over batch processes for better control and efficiency. nih.govevonik.com

Catalyst Selection and Management: The choice of catalyst is paramount. For large-scale operations, heterogeneous catalysts like palladium on carbon are preferred due to their ease of separation from the reaction mixture and potential for recycling. evonik.combohrium.com Catalyst deactivation and regeneration are also important factors to manage. nih.gov

Raw Material Sourcing and Cost: The availability and cost of starting materials significantly impact the economic viability of the process. google.com For instance, the synthesis of p-methoxyaniline compounds can start from readily available nitrobenzene compounds. google.com

Process Safety: The handling of hazardous materials such as nitro compounds and flammable solvents requires stringent safety protocols. nih.gov Understanding and controlling reaction exotherms is critical to prevent runaway reactions.

Product Isolation and Purification: Efficient separation and purification techniques are necessary to achieve the desired product purity. This may involve distillation, crystallization, or chromatographic methods, each with its own scalability challenges.

Economic Feasibility: A thorough techno-economic evaluation is necessary to assess the profitability of the process, considering capital investment, operating costs, and market demand for the final product. utwente.nlresearchgate.net

The design of an industrial process for aniline production often involves a multi-step approach, from conceptual design to basic engineering and economic evaluation. utwente.nlresearchgate.net

Isolation and Purification Techniques

Following the synthesis of this compound and its analogues, the crude product must be isolated and purified to remove unreacted starting materials, byproducts, and catalyst residues. The choice of purification method depends on the physical properties of the target compound and the nature of the impurities.

Chromatographic Separations (e.g., HPLC, LCMS)

Chromatographic techniques are powerful tools for the separation and purification of organic compounds, including aniline derivatives. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis and purification of these compounds.

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For aniline and its derivatives, reverse-phase HPLC is a commonly used method. sielc.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes; more nonpolar compounds are retained longer on the column.

LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the synthesized compound and for identifying impurities. researchgate.netnih.gov It is a sensitive method that can detect even trace amounts of byproducts. nih.gov

The selection of the appropriate HPLC column and mobile phase is critical for achieving good separation. helixchrom.com For instance, various specialized columns are available that are designed for the analysis of amines. helixchrom.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with additives such as formic acid or phosphoric acid to improve peak shape. sielc.com

On-line Solid-Phase Extraction (SPE) coupled with HPLC can be used for the enrichment and analysis of anilines from dilute solutions, offering a high degree of automation and sensitivity. chromatographyonline.com

Recrystallization and Distillation Processes

For solid compounds, recrystallization is a common and effective purification technique. cram.comscribd.com This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. scribd.comscribd.com

The process of recrystallization involves:

Dissolving the crude solid in a minimal amount of a suitable hot solvent. scribd.com

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly , which causes the desired compound to crystallize out as its solubility decreases at lower temperatures. scribd.com

Collecting the pure crystals by filtration. scribd.com

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. scribd.com For aniline derivatives like acetanilide, water can be a suitable recrystallization solvent. scribd.comscribd.com

Distillation is a primary method for purifying liquid compounds. This technique separates components of a liquid mixture based on differences in their boiling points. For aniline derivatives that are liquids at or near room temperature, vacuum distillation is often employed to lower the boiling point and prevent decomposition at high temperatures.

Synthetic Exploration of Positional and Structural Isomers of Methoxy- and Methoxyethoxy-Anilines

The synthesis of positional and structural isomers of substituted anilines is of great interest in medicinal chemistry and materials science, as the position of substituents on the aromatic ring can significantly influence the compound's biological activity and physical properties.

The synthesis of various methoxy- and methoxyethoxy-aniline isomers often involves multi-step reaction sequences starting from readily available precursors. For example, the synthesis of 2-ethyl-4-methoxy aniline has been achieved through a four-step process starting from o-nitroethylbenzene. researchgate.net

The synthesis of meta-substituted anilines can be particularly challenging due to the ortho- and para-directing nature of the amino group. beilstein-journals.org However, methods have been developed to access these isomers, such as three-component reactions involving 1,3-diketones, amines, and acetone. beilstein-journals.orgrsc.org

The introduction of substituents at specific positions on the aniline ring can be achieved through various strategies, including:

Starting with a pre-functionalized benzene ring: The desired substitution pattern can be established on the aromatic ring before the introduction or formation of the amino group. For instance, the synthesis of 4-methoxy-3-methylaniline starts with 1-methoxy-2-methyl-4-nitrobenzene, which is then reduced to the corresponding aniline. chemicalbook.com

Direct functionalization of an aniline derivative: While challenging, direct C-H functionalization methods are emerging as powerful tools for the late-stage modification of aniline derivatives.

Nucleophilic aromatic substitution (SNAr) reactions: This approach is useful for introducing substituents onto an activated aromatic ring. beilstein-journals.org

The synthesis of a library of positional and structural isomers allows for the systematic investigation of structure-activity relationships. For example, in the development of pharmaceuticals, having access to various isomers is crucial for optimizing the drug's efficacy and safety profile. acs.org

The following table lists some examples of positional and structural isomers of methoxy- and methoxyethoxy-anilines:

| Compound Name | Structure | Isomer Type |

| 2-Methoxyaniline (o-Anisidine) | C₇H₉NO | Positional |

| 3-Methoxyaniline (m-Anisidine) | C₇H₉NO | Positional |

| 4-Methoxyaniline (p-Anisidine) | C₇H₉NO | Positional |

| 4-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | Structural |

| 2-Ethyl-4-methoxyaniline | C₉H₁₃NO | Structural |

The characterization of these isomers is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the connectivity and position of the substituents on the aromatic ring. chemicalbook.comresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 4-Methoxy-3-(2-methoxyethoxy)aniline by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei. The substitution pattern on the aniline (B41778) ring—comprising an amino group, a methoxy (B1213986) group, and a methoxyethoxy group—creates a distinct and predictable set of NMR signals.

Proton (¹H) NMR Spectral Analysis and Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the two ether side chains. The electron-donating nature of the amino, methoxy, and methoxyethoxy groups leads to increased electron density on the aromatic ring, causing the aromatic protons to be shielded and appear at relatively high fields (lower ppm values) compared to benzene (B151609).

The aromatic region would feature three signals corresponding to H-2, H-5, and H-6. The proton at the C-2 position is ortho to both the amino and the methoxyethoxy groups, leading to a unique chemical shift. The H-6 proton is ortho to the amino group and meta to the methoxyethoxy group, while the H-5 proton is meta to the amino group and ortho to the methoxy group. This would result in a complex but interpretable splitting pattern, likely an ABC spin system.

The aliphatic region would contain signals for the methoxy group at C-4, which would appear as a sharp singlet, and the four distinct proton environments of the methoxyethoxy group at C-3 (-OCH₂CH₂OCH₃). The two methylene (B1212753) groups (-OCH₂CH₂O-) would likely appear as two triplets due to vicinal coupling. The terminal methyl group of this chain would also be a singlet. The amino group (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | ~3.5 - 4.5 | broad singlet |

| H-2 | ~6.3 - 6.5 | doublet |

| H-5 | ~6.6 - 6.8 | doublet of doublets |

| H-6 | ~6.7 - 6.9 | doublet |

| 3-OCH₂ CH₂OCH₃ | ~4.0 - 4.2 | triplet |

| 3-OCH₂CH₂ OCH₃ | ~3.7 - 3.9 | triplet |

| 4-OCH₃ | ~3.8 - 4.0 | singlet |

| 3-OCH₂CH₂OCH₃ | ~3.4 - 3.6 | singlet |

Carbon (¹³C) NMR Spectral Analysis and Assignment

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The spectrum is expected to show ten distinct signals: six for the aromatic carbons and four for the aliphatic carbons in the side chains.

The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the three substituents. The carbons directly attached to the oxygen and nitrogen atoms (C-1, C-3, C-4) will be the most deshielded (highest ppm values) in the aromatic region. The remaining aromatic carbons (C-2, C-5, C-6) will have shifts determined by their positions relative to the electron-donating groups. mdpi.com The carbon atoms of the methoxy and methoxyethoxy groups will appear in the aliphatic region of the spectrum, typically between 55 and 75 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | ~140 - 142 |

| C-2 | ~102 - 104 |

| C-3 (-OCH₂CH₂OCH₃) | ~148 - 150 |

| C-4 (-OCH₃) | ~150 - 152 |

| C-5 | ~114 - 116 |

| C-6 | ~116 - 118 |

| 4-OC H₃ | ~55 - 57 |

| 3-OC H₂CH₂OCH₃ | ~68 - 70 |

| 3-OCH₂C H₂OCH₃ | ~70 - 72 |

| 3-OCH₂CH₂OC H₃ | ~58 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. columbia.eduyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the adjacent aromatic protons H-5 and H-6. It would also confirm the connectivity within the methoxyethoxy side chain, showing a correlation between the two methylene groups (-OCH₂ -CH₂ O-).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This is crucial for assigning the protonated carbons. For instance, it would link the ¹H signals for H-2, H-5, and H-6 to their corresponding ¹³C signals (C-2, C-5, C-6). Similarly, it would connect the proton signals of the methoxy and methoxyethoxy groups to their respective carbon signals.

A correlation from the singlet of the 4-OCH₃ protons to the C-4 carbon, confirming the position of the methoxy group.

Correlations from the protons of the 3-OCH₂ - group to the C-3 carbon, establishing the attachment of the methoxyethoxy side chain.

Correlations from the aromatic proton H-2 to carbons C-4 and C-6, and from H-5 to C-1 and C-3, which would help to unambiguously assign the aromatic signals and confirm the 1,2,4-substitution pattern.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of its chemical bonds. asianpubs.orgmaterialsciencejournal.org

Vibrational Mode Assignments for Key Functional Groups (e.g., Amine, Ether, Aromatic)

The IR and Raman spectra of this compound would be rich with characteristic absorption bands corresponding to its primary functional groups. caltech.edu

Amine (-NH₂) Group: The primary amine group gives rise to two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. An N-H scissoring (bending) mode is also expected around 1600-1650 cm⁻¹. materialsciencejournal.orgmaterialsciencejournal.org

Ether (C-O) Groups: The molecule contains both aromatic and aliphatic ether linkages. The aryl-alkyl ether (Ar-O-CH₂) C-O stretching vibration typically appears as a strong band around 1230-1270 cm⁻¹. The aliphatic ether (-CH₂-O-CH₂) linkage would show a characteristic C-O stretching band in the 1100-1150 cm⁻¹ region. acs.org

Aromatic Ring: The aniline ring will exhibit several characteristic vibrations. Aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹. libretexts.org Aromatic C=C in-ring stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org Strong absorptions in the 800-900 cm⁻¹ range are due to C-H out-of-plane bending, which are diagnostic of the ring's substitution pattern. For a 1,2,4-trisubstituted benzene, a strong band is expected in the 800-880 cm⁻¹ region. libretexts.orgopenstax.org

Table 3: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretch | Amine | ~3450 - 3480 |

| Symmetric N-H Stretch | Amine | ~3350 - 3380 |

| Aromatic C-H Stretch | Aromatic Ring | ~3030 - 3080 |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | ~2850 - 2980 |

| N-H Scissoring | Amine | ~1610 - 1630 |

| Aromatic C=C Stretch | Aromatic Ring | ~1500 - 1600 |

| Asymmetric Ar-O-C Stretch | Aryl Ether | ~1240 - 1260 |

| Aliphatic C-O-C Stretch | Aliphatic Ether | ~1110 - 1140 |

| C-H Out-of-Plane Bending | Aromatic Ring (1,2,4-subst.) | ~810 - 870 |

Spectroscopic Signatures of Substituent Effects on the Aniline Ring

The presence of three electron-donating groups (-NH₂, -OCH₃, -OCH₂CH₂OCH₃) on the benzene ring has a notable effect on its vibrational spectra. These groups increase the electron density in the aromatic π-system through resonance. globalresearchonline.net This electronic perturbation influences the force constants of the bonds within the ring and the attached amino group.

The increased electron density on the nitrogen atom of the amine can slightly weaken the N-H bonds, leading to a shift of the N-H stretching frequencies to lower wavenumbers compared to unsubstituted aniline. asianpubs.org Similarly, the delocalization of electron density into the ring can affect the force constants of the C=C bonds, causing shifts in their characteristic stretching frequencies. The specific pattern of C-H out-of-plane bending vibrations is highly characteristic of the 1,2,4-trisubstitution pattern, providing strong evidence for the arrangement of the functional groups on the aniline ring. libretexts.orgopenstax.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in the structural elucidation of organic compounds. For this compound, with a molecular formula of C₁₀H₁₅NO₃ and a molecular weight of approximately 197.23 g/mol , mass spectrometry provides definitive evidence of its elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. While specific experimental HRMS data for this compound is not widely available in public databases, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental verification.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₅NO₃ |

| Monoisotopic Mass | 197.1052 u |

This table was generated based on the known isotopic masses of the constituent elements. Experimental determination via HRMS would be expected to yield a mass value that is extremely close to this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, following ionization, molecules often undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that is invaluable for confirming the compound's structure. For this compound, the fragmentation pattern would be predicted based on the stability of the resulting carbocations and neutral losses.

Key predicted fragmentation pathways for this molecule would likely involve:

Alpha-cleavage adjacent to the amine group, a common fragmentation for anilines.

Cleavage of the ether bonds , both the methoxy and the methoxyethoxy side chains. Loss of a methyl radical (•CH₃, 15 u) from a methoxy group is a characteristic fragmentation.

Loss of the entire methoxyethoxy side chain (•CH₂OCH₂CH₃, 73 u) or fragments thereof.

Rearrangement reactions , which are common in the gas phase following electron impact ionization.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure/Loss |

| 197 | Molecular Ion [M]⁺ |

| 182 | Loss of a methyl radical [M-CH₃]⁺ |

| 166 | Loss of a methoxy radical [M-OCH₃]⁺ |

| 124 | Loss of the methoxyethoxy group [M-C₃H₇O₂]⁺ |

| 73 | Methoxyethoxy cation [CH₃OCH₂CH₂]⁺ |

It is important to note that this table represents predicted fragmentation based on general principles of mass spectrometry. Detailed analysis of an experimental mass spectrum would be required for definitive structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region of the electromagnetic spectrum. These absorptions are due to the promotion of electrons from lower energy molecular orbitals to higher energy ones (e.g., π → π* transitions).

The UV-Vis spectrum of an aniline derivative is influenced by the substituents on the aromatic ring. The amino group (-NH₂) and the alkoxy groups (-OR) are both auxochromes, meaning they are electron-donating groups that can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity.

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax Range (nm) |

| π → π* (Primary Band) | 230 - 250 |

| π → π* (Secondary Band) | 280 - 300 |

The exact position and intensity of these absorption bands can be influenced by the solvent used for the analysis due to solvent-solute interactions. Experimental verification is necessary to determine the precise electronic transition energies for this compound.

Computational and Theoretical Investigations of this compound

Methodologies such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating the electronic structure, optimized geometries, and molecular properties of organic compounds. Similarly, HOMO-LUMO energy gap analysis is a standard approach to predicting chemical reactivity. For instance, studies on related methoxy-substituted anilines have utilized DFT with basis sets like B3LYP/6-311++G(d,p) to predict their structural and electronic properties, revealing insights into their nucleophilic character and reactivity. researchgate.net Research on other aniline derivatives has also employed these methods to analyze vibrational spectra and compare computational data with experimental results. researchgate.netresearchgate.net

Molecular dynamics simulations offer a window into the conformational landscape of molecules, providing insights into their flexibility and intermolecular interactions over time. Such simulations have been applied to various aniline derivatives to understand their behavior in different environments. researchgate.netresearchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. While QSAR studies are prevalent for many classes of chemical compounds, specific QSAR models developed for this compound are not documented in accessible research.

Computational Chemistry and Theoretical Investigations

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Molecular Docking Studies for Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand (like 4-Methoxy-3-(2-methoxyethoxy)aniline) and a protein's binding site.

The process involves placing the 3D conformational structure of this compound into the active site of a target receptor. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol. A lower (more negative) binding score generally indicates a more stable and favorable interaction.

While specific docking studies for this compound are not available, analysis of similar aniline (B41778) derivatives shows that interactions are often governed by hydrogen bonds involving the amine group and hydrophobic interactions with the aromatic ring. ijprajournal.comglobalresearchonline.net For instance, in a hypothetical docking scenario with a protein kinase, the amine (-NH2) group and the ether oxygens of the methoxy (B1213986) and methoxyethoxy groups could act as hydrogen bond acceptors or donors, while the benzene (B151609) ring could engage in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine or tryptophan. globalresearchonline.net

An illustrative data table for a hypothetical docking of this compound and its analogs against a target protein is presented below.

| Compound | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | -6.8 | 15.5 | SER-24, HIS-84, PHE-102 |

| Aniline (Reference) | -4.5 | 150.2 | SER-24 |

| 4-Methoxyaniline (Reference) | -5.2 | 85.7 | SER-24, PHE-102 |

Electrostatic Potential (ESP) and Average Local Ionization Energy (ALIE) Analyses

Electrostatic Potential (ESP) analysis is a method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. The ESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the ESP map would be expected to show significant negative potential (typically colored red or orange) around the electronegative oxygen atoms of the methoxy and methoxyethoxy groups, as well as the nitrogen atom of the amine group, due to their lone pairs of electrons. The π-system of the aromatic ring also contributes to a region of negative potential above and below the plane of the ring. These electron-rich areas represent the most likely sites for interactions with electrophiles or hydrogen bond donors.

Average Local Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from any point on the molecule's surface. cdnsciencepub.comcdnsciencepub.com Regions with low ALIE values (typically colored blue) indicate that the electrons are less tightly bound and are the most susceptible to electrophilic attack. researchgate.net For this compound, the lowest ALIE values would be anticipated on the surface near the amine nitrogen and the aromatic ring, consistent with the sites most reactive toward electrophiles. cdnsciencepub.comcdnsciencepub.com

The following table provides illustrative ESP and ALIE values for key regions of the molecule, as would be determined by computational analysis.

| Molecular Region | Minimum ESP (Vmin) (kcal/mol) | Minimum ALIE (ĪS,min) (eV) | Predicted Reactivity |

|---|---|---|---|

| Amine Nitrogen (Lone Pair) | -35.5 | 8.5 | High (Site for protonation, H-bonding) |

| Aromatic Ring (π-system) | -20.1 | 9.2 | Moderate (Site for electrophilic attack) |

| Methoxy/Ethoxy Oxygens | -28.0 | 10.1 | High (Site for H-bonding) |

Prediction of Spectroscopic Parameters (e.g., NMR shifts, IR frequencies)

Computational methods, particularly Density Functional Theory (DFT), are highly effective at predicting spectroscopic parameters, which can aid in the structural elucidation of molecules. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. The predicted shifts are based on the calculated electron density and magnetic shielding around each nucleus. The aromatic protons would be expected in the 6.0-7.5 ppm range, with their exact shifts influenced by the electron-donating effects of the amine and alkoxy groups. The various methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the methoxy and methoxyethoxy groups would appear in the 3.0-4.5 ppm range.

Infrared (IR) Frequencies: DFT calculations can also compute the vibrational frequencies of the molecule's functional groups. mdpi.com For this compound, characteristic frequencies would be predicted for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-3000 cm⁻¹), aromatic C=C bending (around 1500-1600 cm⁻¹), and strong C-O stretching for the ether linkages (around 1050-1250 cm⁻¹).

Below are tables of illustrative predicted spectroscopic data for the compound.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 6.8 | 100 - 115 |

| Aromatic C-N / C-O | - | 140 - 152 |

| -O-CH2-CH2-O- | 4.10 | 69.5 |

| -O-CH2-CH2-O- | 3.75 | 71.0 |

| Ar-O-CH3 | 3.85 | 55.8 |

| -O-CH3 | 3.40 | 59.1 |

| -NH2 | 3.60 (broad) | - |

Table: Predicted Principal IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH2 | N-H Symmetric/Asymmetric Stretch | 3350 - 3450 |

| Aromatic C-H | C-H Stretch | 3030 - 3080 |

| Aliphatic C-H | C-H Stretch | 2870 - 2960 |

| Aromatic Ring | C=C Stretch | 1580, 1510 |

| -NH2 | N-H Scissoring | 1620 |

| Aryl/Alkyl Ethers | C-O Stretch | 1245, 1120 |

Chemical Reactivity and Mechanistic Studies

Reactions Involving the Aromatic Amine Functionality

The primary aromatic amine is the most reactive site on the molecule for many chemical transformations. Its nucleophilicity and ability to be converted into a diazonium group are central to its chemistry. The presence of two ortho/para-directing alkoxy groups (methoxy at position 4, and methoxyethoxy at position 3) enhances the electron density of the aromatic ring, particularly at positions 2, 5, and 6, thereby influencing the regioselectivity of certain reactions.

Nucleophilic Substitution Reactions on the Aniline (B41778) Ring

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be substituted with potent electron-withdrawing groups to facilitate attack by a nucleophile. The benzene (B151609) ring of 4-Methoxy-3-(2-methoxyethoxy)aniline is electron-rich due to the strong electron-donating effects of the amine and two alkoxy groups. Consequently, it is deactivated towards SNAr reactions, and direct substitution of groups on the ring by external nucleophiles is generally not a feasible pathway under standard conditions.

Instead, the aniline derivative itself is expected to act as a potent nucleophile. The lone pair of electrons on the nitrogen atom can readily attack electron-deficient centers, including activated aryl halides or other aromatic systems suitable for SNAr reactions. For instance, in a reaction with a highly electron-deficient aromatic compound like 2,4-dinitrochlorobenzene, the amino group of this compound would attack the carbon bearing the chlorine atom to displace it and form a new C-N bond, yielding a substituted diphenylamine.

Acylation and Sulfonylation of the Amino Group

The amino group of this compound readily undergoes acylation and sulfonylation reactions. These transformations are crucial for protecting the amino group, moderating its activating effect, or introducing new functionalities.

Acylation: Reaction with acylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base (like pyridine or triethylamine) converts the primary amine into a secondary amide. This transformation is often employed to reduce the high reactivity of the aniline ring during subsequent electrophilic substitution reactions, preventing polysubstitution and oxidation side reactions. openstax.org The resulting acetamide is less basic and its activating effect on the ring is attenuated because the nitrogen lone pair is delocalized onto the adjacent carbonyl oxygen. openstax.org The protective acetyl group can be removed later by acidic or basic hydrolysis to restore the amine functionality.

Sulfonylation: Similarly, the amine can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base to form sulfonamides. Sulfonamides are important structural motifs in medicinal chemistry. Recent developments have explored visible-light-mediated methods for the sulfonylation of anilines using sulfonyl fluorides or sulfinate salts as reagents.

| Reaction Type | Reagent | Product | Conditions |

| Acylation | Acetic Anhydride (Ac₂O) | N-(4-Methoxy-3-(2-methoxyethoxy)phenyl)acetamide | Base catalyst (e.g., Pyridine) |

| Acylation | Benzoyl Chloride (PhCOCl) | N-(4-Methoxy-3-(2-methoxyethoxy)phenyl)benzamide | Base catalyst (e.g., NaOH, Schotten-Baumann) |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | N-(4-Methoxy-3-(2-methoxyethoxy)phenyl)-4-methylbenzenesulfonamide | Base catalyst (e.g., Pyridine) |

| Sulfonylation | Methanesulfonyl chloride (MsCl) | N-(4-Methoxy-3-(2-methoxyethoxy)phenyl)methanesulfonamide | Base catalyst (e.g., Triethylamine) |

Diazotization and Coupling Reactions

As a primary aromatic amine, this compound can undergo diazotization to form a stable arenediazonium salt. This reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). openstax.orgchemicalnote.com

The resulting 4-methoxy-3-(2-methoxyethoxy)benzenediazonium salt is a versatile synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions.

Furthermore, the diazonium ion is an electrophile and can attack other activated aromatic rings in electrophilic aromatic substitution reactions known as diazo coupling. icrc.ac.ir These reactions are fundamental to the synthesis of azo dyes. The diazonium salt of this compound would couple with electron-rich compounds like phenols or other anilines, typically at the para position of the coupling partner, to form a brightly colored azo compound. The extended conjugation created by the azo linkage (-N=N-) acts as a chromophore.

| Reaction | Reagent(s) | Intermediate/Product | Notes |

| Diazotization | NaNO₂, HCl | 4-Methoxy-3-(2-methoxyethoxy)benzenediazonium chloride | Reaction is performed at 0-5 °C to ensure stability of the diazonium salt. chemicalnote.com |

| Diazo Coupling | Phenol (B47542), NaOH | 2-Hydroxy-5-(4-methoxy-3-(2-methoxyethoxy)phenyl)diazen-1-ium | The diazonium salt acts as an electrophile, attacking the activated phenoxide ring. |

| Diazo Coupling | N,N-Dimethylaniline | 4-(Dimethylamino)-4'-(methoxy)-3'-(2-methoxyethoxy)azobenzene | Coupling occurs at the para position of the highly activated N,N-dimethylaniline. |

Oxidation and Reduction Chemistry

The electron-rich nature of this compound makes it susceptible to oxidation. The oxidation of substituted anilines can be complex, yielding a variety of products depending on the oxidant and reaction conditions. mdpi.com Mechanistic studies suggest that oxidation often proceeds via a one-electron transfer to form a radical cation, or through a hydrogen atom transfer (HAT) from the amino group to form an aminyl radical. nih.govresearchgate.net

These reactive intermediates can then undergo several pathways:

Dimerization: Two aminyl radicals can couple to form hydrazo compounds, which can be further oxidized to form azo compounds (e.g., azobenzene derivatives).

Polymerization: Radical species can lead to the formation of polymeric materials, often observed as dark, insoluble tars (aniline black).

Oxygenation: In the presence of strong oxidants, oxidation can lead to the formation of nitroso and ultimately nitro compounds.

Common oxidants like potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or even air can cause oxidation. Electrochemical methods also provide a controlled means of oxidizing anilines. mdpi.com

Reduction chemistry involving the aniline functionality itself is less common. More typically, the aniline is synthesized via the reduction of a corresponding nitroaromatic precursor, for example, 4-Methoxy-3-(2-methoxyethoxy)nitrobenzene, using methods such as catalytic hydrogenation or reduction with metals in acidic media.

Reactions of the Ether Linkages

The molecule contains two types of ether linkages: a simple aryl methyl ether (methoxy group) and an aryl alkyl ether with an additional ether functionality (methoxyethoxy group). These ether bonds are generally stable but can be cleaved under specific, often harsh, conditions.

Cleavage Reactions of Methoxyethoxy Groups

The cleavage of aryl alkyl ethers is a standard transformation in organic synthesis, often used for deprotection of phenolic hydroxyl groups. The cleavage can be achieved with various reagents, typically involving strong acids or nucleophiles.

Strong Acids: Reagents like hydrobromic acid (HBr) or hydroiodic acid (HI) are classic choices for cleaving aryl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion (Br⁻ or I⁻) on the adjacent alkyl carbon. This would break the O-CH₂ bond of the methoxyethoxy group, yielding a phenol, and 1-bromo-2-methoxyethane. Cleavage of the more stable aryl-O bond is not observed. The methoxy (B1213986) group could also be cleaved under these conditions to yield a hydroquinone derivative.

Lewis Acids: Boron tribromide (BBr₃) is a powerful reagent for cleaving aryl ethers and is effective at lower temperatures than HBr or HI.

Nucleophilic Reagents: In ethers activated by electron-withdrawing groups, nucleophiles like lithium chloride in dimethylformamide (DMF) can be used for cleavage. mdma.ch However, this method is less likely to be effective for the electron-rich system of this compound.

Selective cleavage of the methoxyethoxy group over the methoxy group, or vice-versa, would be challenging and would depend on subtle differences in steric accessibility and the stability of potential intermediates.

| Reagent | Conditions | Potential Products | Mechanism |

| Hydrobromic Acid (HBr) | Reflux | 5-Amino-2-hydroxyphenol, 1-Bromo-2-methoxyethane, Methyl bromide | Acid-catalyzed nucleophilic substitution (SN2 on alkyl group) |

| Boron Tribromide (BBr₃) | Low temp (e.g., -78 °C to RT) in CH₂Cl₂ | 5-Amino-2-hydroxyphenol, Borate esters | Lewis acid-mediated cleavage |

| Sodium bis(2-methoxyethoxy)aluminum hydride | Toluene, Reflux | 4-Amino-2-(2-methoxyethoxy)phenol | May selectively cleave the methyl ether acs.org |

Electrophilic Aromatic Substitution Patterns Directed by Substituents

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is primarily governed by the electronic effects of its three substituents: the amino group (-NH₂), the methoxy group (-OCH₃), and the methoxyethoxy group (-OCH₂CH₂OCH₃). All three are considered activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. organicchemistrytutor.comlibretexts.org Furthermore, they are all ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. organicchemistrytutor.comlibretexts.orgyoutube.com

The amino group is a strongly activating ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. byjus.com Similarly, the oxygen atoms in the methoxy and methoxyethoxy groups also possess lone pairs that can be donated to the ring, making them activating ortho, para-directors. organicchemistrytutor.comresearchgate.net

Given the positions of the existing substituents on the aniline ring, the potential sites for electrophilic attack are C2, C5, and C6. The directing effects of the substituents can be summarized as follows:

Amino group (-NH₂ at C1): Directs to C2 and C6 (ortho) and C4 (para - already substituted).

Methoxyethoxy group (-OCH₂CH₂OCH₃ at C3): Directs to C2 and C6 (ortho) and C5 (para).

Methoxy group (-OCH₃ at C4): Directs to C3 and C5 (ortho - C3 is already substituted).

Based on the cumulative directing effects, the most likely positions for electrophilic substitution are C2, C5, and C6. The steric hindrance from the adjacent methoxyethoxy group might slightly disfavor substitution at C2. Therefore, electrophilic attack is most probable at the C5 and C6 positions. The precise distribution of the resulting isomers would depend on the specific electrophile and the reaction conditions employed.

Reaction Kinetics and Mechanistic Pathways

Detailed kinetic studies and mechanistic investigations specifically for reactions involving this compound are not widely reported in the peer-reviewed literature. However, the reactivity of this compound can be inferred from studies on other substituted anilines. rsc.orgutmb.eduorientjchem.orgepa.gov

The rates of reactions involving the aniline moiety, such as N-alkylation or N-acylation, are expected to be influenced by the electronic properties of the aromatic ring. The presence of three electron-donating groups (amino, methoxy, and methoxyethoxy) increases the electron density on the nitrogen atom of the amino group, thereby enhancing its nucleophilicity. This would likely lead to faster reaction rates in reactions where the aniline nitrogen acts as a nucleophile compared to unsubstituted aniline.

Mechanistically, reactions involving the aniline functional group, such as reactions with aldehydes or ketones to form imines, would proceed through nucleophilic addition of the amino group to the carbonyl carbon, followed by dehydration. The increased nucleophilicity of the nitrogen in this compound would facilitate the initial addition step.

For electrophilic aromatic substitution reactions, the mechanism is expected to follow the general pathway for this class of reactions:

Generation of an electrophile.

Attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex).

Deprotonation of the arenium ion to restore aromaticity and yield the substituted product.

The rate-determining step is typically the formation of the arenium ion. The activating nature of the substituents on this compound would stabilize the positive charge of the arenium ion, thereby lowering the activation energy and increasing the reaction rate compared to benzene or less-activated anilines.

Applications in Organic Synthesis As a Versatile Building Block

Precursor for Nitrogen-Containing Heterocyclic Compounds

The primary amine group on the aniline (B41778) scaffold is a key functional group for the construction of a wide array of nitrogen-containing heterocyclic systems. This is typically achieved through reactions involving cyclization, condensation, or annulation, where the nitrogen atom is incorporated into the newly formed ring.

The quinazoline (B50416) skeleton is a prominent scaffold in medicinal chemistry, found in numerous approved drugs. rjpbr.comnih.gov Substituted anilines are fundamental precursors for the synthesis of this heterocyclic system. One common strategy involves the reaction of an appropriately substituted aniline with a quinazoline core that has a leaving group, such as a chlorine atom, at the 4-position. The aniline derivative displaces the leaving group via nucleophilic aromatic substitution to form a 4-anilinoquinazoline. ijcce.ac.irwebofproceedings.org For instance, 4-Methoxy-3-(2-methoxyethoxy)aniline can be reacted with a 4-chloroquinazoline (B184009) to yield a highly substituted quinazoline derivative, a method frequently employed in the synthesis of targeted anticancer agents. ijcce.ac.ir

Another approach begins with the construction of the quinazoline ring from a benzoic acid derivative that corresponds to the desired aniline. For example, a process starting with ethyl 3-methoxy-4-(2-methoxyethoxy)benzoate involves nitration, reduction of the nitro group to an amine, and subsequent cyclization reactions to build the fused heterocyclic ring system of quinazoline. googleapis.com This demonstrates how the substitution pattern of this compound can be incorporated into the quinazoline framework from an early synthetic stage.

Table 1: Examples of Quinazoline Synthesis Methods Using Aniline Precursors

| Starting Material (Aniline Type) | Reaction Partner(s) | Key Transformation | Resulting Product Type |

| Substituted Aniline | 4-Chloroquinazoline | Nucleophilic Aromatic Substitution | 4-Anilinoquinazoline ijcce.ac.irwebofproceedings.org |

| Anthranilic Acid Derivative | Formamide or Orthoformate | Cyclocondensation | Quinazolin-4(3H)-one nih.gov |

| 2-Aminobenzonitrile | Various Reagents | Cyclization | Substituted Quinazolines |

| 2-Aminobenzaldehyde/Ketone | Amine Source (e.g., NH₃) | Condensation/Cyclization | Dihydroquinazoline |

Benzotriazoles and benzimidazoles are another important class of nitrogen-containing heterocycles with diverse applications. researchgate.netgsconlinepress.com The synthesis of these structures often relies on ortho-disubstituted benzene (B151609) precursors, which can be derived from aniline derivatives like this compound.

To form a benzotriazole (B28993), an ortho-phenylenediamine is typically required. gsconlinepress.com Aniline can be converted into the corresponding ortho-phenylenediamine through a sequence of nitration at the ortho position, followed by reduction of the nitro group. The resulting diamine can then be treated with nitrous acid, which leads to diazotization of one amino group and subsequent intramolecular cyclization to form the triazole ring. gsconlinepress.com

For the synthesis of benzimidazoles, a similar ortho-phenylenediamine precursor is condensed with a carboxylic acid, aldehyde, or a related one-carbon unit. researchgate.net This condensation reaction forms the imidazole (B134444) ring fused to the benzene ring. researchgate.netnih.gov Therefore, by first introducing a nitro group ortho to the amine of this compound and then reducing it, a key intermediate is formed that provides access to both benzotriazole and benzimidazole (B57391) analogues bearing the specific methoxy (B1213986) and methoxyethoxy substituents.

Pyridazines are six-membered heterocycles containing two adjacent nitrogen atoms, known for their wide range of biological activities. uminho.ptnih.gov While direct cyclization of anilines to form pyridazines is less common, the aniline scaffold can be elaborated to incorporate the necessary functionality for pyridazine (B1198779) ring formation. A relevant synthetic approach starts with the Friedel-Crafts acylation of a substituted aromatic compound, such as a methoxy-substituted benzene derivative, with a four-carbon dicarboxylic acid anhydride (B1165640) like succinic anhydride. raco.cat This reaction forms a γ-keto acid, which can then undergo cyclization with hydrazine (B178648) hydrate (B1144303) to yield a dihydropyridazinone. raco.cat this compound, being an activated aromatic system, could potentially undergo a similar acylation, with the resulting keto acid being cyclized to form a pyridazinone derivative attached to the aniline ring system.

More advanced methods, such as the aza-Diels-Alder reaction, provide another route where an electron-deficient diene reacts with a dienophile. organic-chemistry.org In certain strategies, the aniline ring can be modified to act as part of the diene or dienophile system, ultimately leading to pyridazine derivatives.

Scaffold for Complex Organic Molecule Assembly

The term "scaffold" refers to a core molecular structure upon which more complex and diverse chemical entities are built. This compound serves as an excellent scaffold due to its rigid aromatic core and multiple points for functionalization. arabjchem.org The aniline amine can be readily modified, and the aromatic ring can undergo electrophilic substitution reactions, allowing for the systematic assembly of larger molecules.

In drug discovery, this compound can serve as the starting framework for creating libraries of analogues. mdpi.com For example, the amine can be acylated, alkylated, or used in coupling reactions to introduce a wide variety of side chains. The methoxy and methoxyethoxy groups are not just passive substituents; they influence the conformation and electronic properties of the scaffold and can engage in hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov The synthesis of novel therapeutic agents often relies on such scaffolds to correctly position pharmacophoric elements in three-dimensional space for optimal interaction with a biological target. mdpi.com

Intermediate in the Synthesis of Substituted Anilines and Phenols

Beyond being a final building block, this compound can act as a crucial intermediate for the synthesis of other, more elaborately substituted anilines and phenols. The existing functional groups can be chemically altered to generate new derivatives.

The primary amine is a particularly versatile functional group. It can be transformed into a wide range of other functionalities via diazotization. Treatment of the aniline with nitrous acid generates a diazonium salt, a highly valuable synthetic intermediate. This diazonium salt can then be subjected to various transformations, such as the Sandmeyer reaction, to introduce substituents like halogens, cyano, or hydroxyl groups. The conversion of the diazonium salt to a hydroxyl group is a standard method for producing phenols. nih.gov Applying this sequence to this compound would yield the corresponding phenol (B47542), 4-Methoxy-3-(2-methoxyethoxy)phenol.

Furthermore, the amine group itself can be protected and subsequently modified, or it can direct further substitutions on the aromatic ring before being deprotected or converted, adding another layer of synthetic versatility. mdpi.com

Role in Multi-Component Reactions for Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single operation to form a product that incorporates structural features from each of the starting materials. researchgate.netorganic-chemistry.org This high degree of efficiency makes MCRs ideal for generating large collections of structurally diverse molecules, known as chemical libraries, for high-throughput screening in drug discovery.

Anilines are frequently used as the amine component in many well-known MCRs. mdpi.com A prime example is the Ugi four-component reaction, which combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.com Using this compound in an Ugi reaction would lead to the rapid synthesis of complex, peptide-like molecules. By varying the other three components, a vast library of compounds can be generated, all sharing the core aniline scaffold but differing in their peripheral substituents. This approach allows for a systematic exploration of the chemical space around the this compound core to identify molecules with desired biological activities.

Table 2: Role of Anilines in Key Multi-Component Reactions

| Multi-Component Reaction | Reactants | Role of Aniline | Product Type |

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Nucleophilic amine component | α-Acylamino Amide mdpi.com |

| Strecker Synthesis | Amine, Carbonyl, Cyanide Source | Forms an imine intermediate | α-Amino Nitrile mdpi.com |

| Mannich Reaction | Amine, Carbonyl (non-enolizable), Carbonyl (enolizable) | Nucleophilic amine component | β-Amino-Carbonyl Compound (Mannich Base) |

| Hantzsch Dihydropyridine Synthesis | Amine (Ammonia), β-Ketoester (x2), Aldehyde | Nitrogen source for the heterocycle | Dihydropyridine |

| Biginelli Reaction | Amine (Urea), β-Ketoester, Aldehyde | Component of the heterocyclic ring | Dihydropyrimidinone |

Applications in Materials Science and Polymer Chemistry

Functional Monomer in Polymer Synthesis

There is no available research on the use of 4-Methoxy-3-(2-methoxyethoxy)aniline as a monomer for the synthesis of polyaniline derivatives, conducting polymers, or copolymers with other monomers such as thiophene (B33073) and pyrrole. Furthermore, its incorporation into advanced polymer architectures like helical polymers has not been reported in the scientific literature.

Polyaniline Derivatives and Conducting Polymers

No studies were found that describe the polymerization of this compound to form a homopolymer or its integration into polyaniline-like conducting polymers.

Incorporation into Advanced Polymer Architectures (e.g., Helical Polymers)

There is no evidence in published research of this compound being utilized in the synthesis of helical polymers or other complex polymer architectures.

Components in Self-Assembled Monolayers (SAMs)

Similarly, the application of this compound in the formation of self-assembled monolayers for interfacial engineering, particularly in the context of perovskite solar cells, is not documented.

Role of Oligoether Side Chains in Interfacial Engineering

While oligoether side chains are known to be beneficial in interfacial engineering, no specific studies on the role of the 2-methoxyethoxy side chain of this compound have been published.

Application in Perovskite Solar Cells (e.g., Hole-Selective Contacts)

There are no research articles or data available that describe the use of this compound as a hole-selective contact or in any other capacity within perovskite solar cells.

Development of Specialty Chemicals and Coatings

As a substituted aniline (B41778), this compound holds potential as a precursor in the synthesis of specialty chemicals and performance coatings. The amine group is a reactive site that allows for its incorporation into various polymer backbones or for its use as a curing agent. The ether linkages in the methoxyethoxy side chain can enhance the flexibility and solubility of resulting polymers in organic solvents.

In the broader context of coatings, aniline derivatives are used to create polymers and additives that can improve adhesion, corrosion resistance, and thermal stability. While specific research on this compound for these applications is not prominent, related aniline compounds are known to be used in creating conductive polymers and as intermediates for pigments and dyes. The specific substitutions on this compound could potentially be leveraged to fine-tune the properties of such materials.

Table 1: Potential Roles of Structural Features in Specialty Chemicals

| Structural Feature | Potential Contribution to Material Properties |

| Aniline Core | Provides a reactive site for polymerization and chemical modification. |

| Methoxy (B1213986) Group (-OCH3) | Can influence the electronic properties and reactivity of the aromatic ring. |

| Methoxyethoxy Group (-OCH2CH2OCH3) | May enhance solubility in organic media and introduce flexibility into polymer chains. |

Integration into Fluorescent Probes and Optical Materials

The development of fluorescent probes and optical materials often relies on aromatic compounds that can be functionalized to create molecules with specific photophysical properties. Aniline derivatives can serve as the core structure for fluorescent dyes. The electronic nature of the substituents on the aniline ring plays a crucial role in determining the absorption and emission wavelengths of the resulting fluorophore.

Although there is no specific data available on the integration of this compound into fluorescent probes, the general principles of fluorophore design suggest it could be a candidate for further research. The electron-donating nature of the amine and methoxy groups can be combined with electron-withdrawing groups through chemical synthesis to create donor-acceptor type fluorescent molecules. The methoxyethoxy side chain might also be modified to attach the probe to specific targets for bio-imaging or sensing applications.

Research on similar compounds, such as 4-methoxy-2-nitroaniline, has shown their potential in the development of organic single crystals for optical applications, exhibiting properties relevant for nonlinear optical (NLO) devices. This indicates that the broader class of substituted methoxyanilines is of interest for optical materials, even if this compound itself has not been extensively studied in this context.

Table 2: Comparison of Related Aniline Derivatives in Optical Applications

| Compound | Reported Optical Property/Application |

| 4-Methoxy-2-nitroaniline | Used in nanocrystals for second harmonic generation; exhibits third-order nonlinear optical properties. |

| 2-Methoxy-4-nitroaniline | Grown as single crystals with green color emission for potential optical applications. |

This comparative data suggests that with appropriate chemical modification, the aniline scaffold present in this compound could be adapted for use in creating novel optical materials. Further research would be required to explore and confirm these potential applications.

Catalytic Applications and Catalyst Development

Role as a Ligand or Precursor in Metal-Catalyzed Transformations

Aniline (B41778) derivatives are fundamental precursors for the synthesis of ligands that play a crucial role in homogeneous catalysis. The nitrogen atom of the amino group can coordinate to a metal center, and the aromatic ring can be readily functionalized to create more complex ligand scaffolds such as Schiff bases, N-heterocyclic carbenes (NHCs), and phosphine-amine ligands. These ligands are instrumental in a wide array of metal-catalyzed cross-coupling reactions, hydrogenations, and hydroformylations.

For 4-Methoxy-3-(2-methoxyethoxy)aniline, the presence of the amino group allows it to function as a directing group in C-H activation reactions or as a coordinating atom in catalyst complexes. The additional etheric oxygen atoms in the methoxy (B1213986) and methoxyethoxy substituents could also participate in metal coordination, potentially forming multidentate ligands that can enhance the stability and modulate the reactivity of the metal center. This chelation effect can influence the stereoselectivity and efficiency of catalytic transformations. While specific examples for this exact molecule are scarce, the principles of ligand design suggest its potential utility in creating novel metal complexes for catalysis.

Organocatalytic Applications of Aniline Derivatives

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth. Aniline derivatives can act as organocatalysts in several ways. The amine group can participate in enamine or iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. Furthermore, the aniline moiety can be incorporated into larger chiral scaffolds to create highly effective organocatalysts.

While there is no specific research detailing the organocatalytic applications of this compound, the fundamental reactivity of the aniline core suggests its potential in this area. The electronic properties of the aromatic ring, influenced by the electron-donating methoxy and methoxyethoxy groups, would impact the nucleophilicity and basicity of the amine, thereby affecting its catalytic activity.

Influence on Reaction Selectivity and Yields (e.g., Beta-Amino Alcohol Synthesis)